molecular formula C8H3BrClF3O B2599791 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde CAS No. 1415130-43-6

2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde

Cat. No. B2599791
CAS RN: 1415130-43-6
M. Wt: 287.46
InChI Key: QKZMNFUCJMHOPS-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3BrClF3O . It is used in various chemical processes and organic synthesis .


Molecular Structure Analysis

The InChI code for 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde is 1S/C8H3BrClF3O/c9-6-1-4 (8 (11,12)13)2-7 (10)5 (6)3-14/h1-3H . This code represents the molecular structure of the compound, indicating the presence of bromine, chlorine, fluorine, and a trifluoromethyl group in the benzaldehyde structure .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde is 287.46 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The mode of action of 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde It’s possible that it may interact with its targets via a free radical reaction . More research is needed to confirm this and to understand the specifics of these interactions .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde Given its potential free radical mechanism of action, it may be involved in pathways related to oxidative stress .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde Its molecular weight is 287.46, which is within the range generally favorable for oral bioavailability .

Result of Action

The molecular and cellular effects of 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde ’s action are currently unknown. Given its potential free radical mechanism of action, it may induce oxidative stress in cells . More research is needed to confirm this and to understand the full range of its effects .

Action Environment

The action, efficacy, and stability of 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde may be influenced by various environmental factors. For instance, its stability could be affected by temperature and light . Additionally, its efficacy could potentially be influenced by the pH of its environment . More research is needed to understand these influences in detail .

Safety and Hazards

2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde is classified as a respiratory irritant (H335), skin irritant (H315), and eye irritant (H319) according to regulation (EC) No 1272/2008 [CLP] and amendments . Safety precautions include wearing suitable gloves, protective clothing, and eye protection .

properties

IUPAC Name

2-bromo-6-chloro-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZMNFUCJMHOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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